molecular formula C11H12Cl2O2 B2913624 Ethyl 3-(3,4-dichlorophenyl)propanoate CAS No. 7116-47-4

Ethyl 3-(3,4-dichlorophenyl)propanoate

Cat. No.: B2913624
CAS No.: 7116-47-4
M. Wt: 247.12
InChI Key: SIKDERRNURRWRR-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)propanoate is an organic ester compound characterized by a propanoate backbone substituted with a 3,4-dichlorophenyl group. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via esterification or condensation reactions involving 3,4-dichlorophenyl precursors, as demonstrated in its use as a key intermediate for antiproliferative agents and kinase inhibitors . Its chlorine substituents enhance electron-withdrawing effects, influencing reactivity and stability in downstream applications.

Properties

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDERRNURRWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4-dichlorophenyl)propanoate can be synthesized through the esterification of 3,4-dichlorophenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 3,4-dichlorophenylpropanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Hydrolysis: 3,4-dichlorophenylpropanoic acid and ethanol.

    Reduction: 3-(3,4-dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-(3,4-Dichlorophenyl)propanoate Derivatives

Compound Name Substituents/Modifications Key Functional Groups
This compound Base structure Propanoate, 3,4-dichlorophenyl
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate Oxo group at C3 β-keto ester, dichlorophenyl
Ethyl 3-(methylthio)propanoate Methylthio group at C3 Thioether, ester
7h () Dimethoxyphosphoryl, sulfonamido at C3 Phosphonate, sulfonamide
(S)-3-amino-3-(3,4-dichlorophenyl)propanoate Amino group at C3 Amino acid ester
  • Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl group in the base compound enhances electrophilicity compared to methylthio or amino substituents, which are electron-donating. This difference impacts reactivity in nucleophilic substitutions or cyclization reactions .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) Solubility Odor Activity Value (OAV)
This compound Not reported Lipophilic Not applicable
Ethyl 3-(methylthio)propanoate Not reported Moderate (polar) 1,693.33 (pineapple pulp)
7h () 109–110 Polar aprotic N/A
7i () 153–154 Polar aprotic N/A
  • Melting Points : Phosphorylated derivatives (e.g., 7h, 7i) exhibit higher melting points than the base compound due to increased hydrogen bonding and molecular rigidity .
  • Odor Profile: Ethyl 3-(methylthio)propanoate contributes significantly to pineapple aroma (OAV = 1,693.33), whereas dichlorophenyl derivatives lack volatile aromatic properties .

Biological Activity

Ethyl 3-(3,4-dichlorophenyl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a propanoate group attached to a dichlorophenyl moiety. The structure can be represented as follows:

C11H10Cl2O2\text{C}_11\text{H}_{10}\text{Cl}_2\text{O}_2

This compound features two chlorine atoms on the phenyl ring, which significantly influences its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing notable inhibition zones compared to control groups. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant cytotoxic effects.

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. The inhibition of COX-2 specifically suggests possible applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function and leading to decreased product formation.
  • Cell Signaling Pathways : It potentially modulates signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialE. coli32
AntimicrobialS. aureus16
AnticancerMCF-7 (breast cancer)15
Enzyme InhibitionCOX-2Not specified

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